3-Amino-2-chlorobenzenethiol hydrochloride
Description
Significance of 3-Amino-2-chlorobenzenethiol (B13709630) Hydrochloride as a Key Synthon
Among the various thiol-containing aromatic amines, 3-Amino-2-chlorobenzenethiol hydrochloride stands out as a particularly valuable synthon. Its strategic substitution pattern, featuring an amino group, a thiol group, and a chlorine atom on the benzene (B151609) ring, provides a unique combination of reactive sites. This arrangement allows for regioselective reactions, enabling chemists to construct complex molecules with a high degree of control.
The hydrochloride salt form enhances the stability and handling of the otherwise reactive free aminothiol. In synthesis, the free base can be readily generated in situ for subsequent reactions. The presence of the chlorine atom offers an additional site for modification through various cross-coupling reactions or nucleophilic substitutions, further expanding its synthetic utility.
The primary significance of this compound lies in its role as a precursor to a variety of heterocyclic systems, most notably benzothiazoles and phenothiazines. mdpi.comijcrt.org These ring systems are the core of many biologically active molecules. The ability to introduce specific substituents onto the benzene ring of the final product via the strategic placement of the amino, thiol, and chloro groups makes this compound a highly sought-after starting material in medicinal chemistry and drug discovery.
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 2055759-81-2 |
| Molecular Formula | C₆H₇Cl₂NS |
| Molecular Weight | 196.10 g/mol |
| Appearance | Solid |
Historical Context and Evolution of Research in Substituted Benzenethiol (B1682325) Chemistry
The chemistry of substituted benzenethiols has a rich history, with early research focused on their fundamental reactivity and the development of synthetic methodologies. One of the classical methods for the preparation of aminobenzenethiols is the Herz reaction , first reported by Richard Herz. ijcrt.org This reaction involves the treatment of an aniline (B41778) with sulfur monochloride to form a Herz salt, which upon hydrolysis, yields the corresponding o-aminothiophenol. ijcrt.org Another traditional method involves the reduction of bis(o-nitrophenyl) disulfides. ijcrt.org
Over the years, research has evolved from these classical methods to more efficient, versatile, and environmentally benign approaches. The limitations of early methods, such as harsh reaction conditions and the generation of significant waste, spurred the development of new synthetic strategies. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of substituted benzenethiols, allowing for the introduction of a wide range of functional groups with high precision.
The evolution of synthetic methods for substituted benzenethiols can be summarized as follows:
| Era | Key Developments |
| Early 20th Century | Development of classical methods like the Herz reaction and reduction of disulfides. Focus on fundamental reactivity. |
| Mid-20th Century | Refinement of classical methods and exploration of the scope and limitations of existing reactions. |
| Late 20th Century | Introduction of transition-metal catalysis for C-S bond formation, enabling more versatile and efficient syntheses. |
| 21st Century | Focus on green chemistry principles, including the use of milder reagents, solvent-free reactions, and the development of catalytic systems with high turnover numbers and recyclability. mdpi.comnih.gov |
Overview of Research Trajectories for Structurally Related Aminobenzenethiols
The research landscape for structurally related aminobenzenethiols is dynamic and multifaceted, with several key trajectories shaping the field. A significant area of focus is the development of novel and efficient synthetic methodologies. researchgate.net This includes the exploration of new catalytic systems, such as copper-catalyzed reactions for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles, which offer a cost-effective and environmentally friendly alternative to traditional methods. organic-chemistry.org
Another prominent research direction is the application of these synthons in the construction of biologically active molecules. For instance, substituted aminobenzenethiols are crucial intermediates in the synthesis of phenothiazine (B1677639) derivatives, which have shown promise as selective histone deacetylase (HDAC) inhibitors. nih.gov The ability to systematically vary the substituents on the phenothiazine core allows for detailed structure-activity relationship (SAR) studies, guiding the design of more potent and selective drug candidates. nih.gov
Furthermore, there is a growing interest in the development of "green" and sustainable synthetic protocols. nih.gov This includes the use of water as a solvent, microwave-assisted synthesis, and the development of recyclable catalysts to minimize the environmental impact of chemical processes. The synthesis of 2-substituted benzothiazoles using heterogeneous catalysts that can be easily recovered and reused is an active area of investigation. mdpi.com
Recent research has also explored the use of aminobenzenethiols in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular scaffolds in a single step. nih.govresearchgate.net This approach is particularly valuable in the generation of chemical libraries for high-throughput screening in drug discovery.
The following table highlights some recent research trends in the synthesis and application of aminobenzenethiols:
| Research Trend | Description | Key Applications |
| Novel Catalysis | Development of new and efficient catalysts, including copper-based and nanoparticle catalysts, for C-S and C-N bond formation. mdpi.comorganic-chemistry.org | Synthesis of benzothiazoles, phenothiazines, and other heterocycles. |
| Green Chemistry | Focus on environmentally friendly methods, such as solvent-free reactions, use of recyclable catalysts, and microwave-assisted synthesis. mdpi.comnih.gov | Sustainable production of pharmaceuticals and fine chemicals. |
| Medicinal Chemistry | Design and synthesis of novel biologically active compounds based on aminobenzenethiol-derived scaffolds. nih.gov | Development of anticancer agents, HDAC inhibitors, and other therapeutics. |
| Multicomponent Reactions | Utilization of aminobenzenethiols in MCRs to rapidly generate diverse and complex molecular structures. nih.govresearchgate.net | High-throughput screening and drug discovery. |
Properties
IUPAC Name |
3-amino-2-chlorobenzenethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWKEIHCNFDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 3 Amino 2 Chlorobenzenethiol Hydrochloride
Precursor Synthesis and Derivatization Approaches to Functionalized Anilines
The synthesis of 3-Amino-2-chlorobenzenethiol (B13709630) hydrochloride logically commences with the preparation of a suitably substituted aniline (B41778) precursor, most notably 2-chloro-3-nitroaniline (B1591111). The strategic placement of the chloro and nitro groups on the aniline ring is paramount for the subsequent introduction of the thiol group and the final reduction to the desired aminothiol.
Two primary synthetic routes to 2-chloro-3-nitroaniline have been established:
Nitration of 2-Chloroaniline (B154045): The direct nitration of 2-chloroaniline is a common method. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (e.g., 0–5°C) to prevent over-nitration and control regioselectivity. The presence of the ortho-chloro group directs the incoming nitro group primarily to the meta and para positions relative to the amino group. Careful control of reaction conditions is necessary to maximize the yield of the desired 3-nitro isomer over other isomers.
Chlorination of p-Nitroaniline: An alternative approach involves the chlorination of p-nitroaniline in a dilute hydrochloric acid medium. Chlorine gas is introduced at a controlled rate while maintaining a low temperature (-10°C to 0°C). This method is reported to produce a high-purity product with excellent yield.
Once 2-chloro-3-nitroaniline is obtained, it serves as the key building block for introducing the sulfur functionality.
Direct and Indirect Thiolation Strategies for Aromatic Scaffolds
With the functionalized aniline precursor in hand, the next critical step is the introduction of the thiol group at the position ortho to the amino group. This can be achieved through several direct and indirect thiolation strategies.
Indirect Thiolation via Benzothiazole (B30560) Intermediate: A widely applicable method for synthesizing ortho-aminothiophenols involves the formation and subsequent hydrolysis of a benzothiazole ring. ijcrt.org
Cyclization: The precursor, a substituted aniline, is reacted to form a benzothiazole. For instance, 4-chloro-2-(trifluoromethyl)aniline (B1214093) can be reacted with ammonium (B1175870) thiocyanate (B1210189) and then cyclized with bromine to form 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole. researchgate.net A similar strategy could be envisioned starting from 2-chloroaniline derivatives.
Hydrolytic Cleavage: The resulting benzothiazole is then subjected to harsh hydrolytic conditions, typically using a strong base like potassium hydroxide (B78521) at elevated temperatures, to cleave the ring and yield the corresponding aminothiol. researchgate.netrsc.org
Indirect Thiolation via Disulfide Reduction: This is a robust, multi-step method that involves creating a disulfide bridge between two aromatic rings, which is later cleaved.
Diazotization: The amino group of 2-chloro-3-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid.
Thiolation/Dimerization: The diazonium salt is then reacted with a sulfur source, such as sodium disulfide (Na₂S₂), to form the symmetrical bis(2-chloro-3-nitrophenyl) disulfide.
Reduction: The final step involves the simultaneous reduction of the two nitro groups and the cleavage of the disulfide bond. This is typically achieved with a strong reducing agent like zinc powder in an acidic medium (e.g., HCl or acetic acid) or with sodium borohydride. ijcrt.org This yields 3-amino-2-chlorobenzenethiol, which can then be isolated as its hydrochloride salt.
Direct Thiolation via Herz Reaction: The Herz reaction is a classical method for synthesizing ortho-aminothiophenols directly from anilines. The aniline is treated with disulfur (B1233692) dichloride (S₂Cl₂), which results in the formation of a 1,2,3-benzodithiazolium chloride intermediate. ijcrt.org This intermediate is then hydrolyzed (often with heating in an alkaline solution) and subsequently reduced to afford the target o-aminothiophenol. ijcrt.org A significant limitation of the Herz reaction is that anilines with an unsubstituted para-position often undergo chlorination at that site. ijcrt.org
Mechanistic Considerations in the Formation of Aryl Thiols
The formation of the crucial carbon-sulfur (C-S) bond in aryl thiols is governed by several potential reaction mechanisms, depending on the chosen synthetic route.
Nucleophilic Aromatic Substitution (SNAr): In methods involving the reaction of an activated aryl halide (e.g., a chloronitrobenzene) with a sulfur nucleophile like sodium sulfide, the reaction proceeds via an SNAr mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, stabilizing the negative charge in the intermediate Meisenheimer complex. The subsequent loss of the halide leaving group restores aromaticity and forms the C-S bond. google.com
Diazonium Salt Chemistry: When a diazonium salt is used as an intermediate, the mechanism involves the displacement of the exceptionally good dinitrogen (N₂) leaving group. The diazonium salt can react with sulfur nucleophiles (e.g., hydrosulfide, xanthate ions) to form the aryl-sulfur bond. These reactions can have radical or ionic character depending on the specific conditions and reagents, such as the use of copper catalysts in Sandmeyer-type reactions.
Reductive Cyclization/Cleavage: In routes proceeding through a benzothiazole intermediate, the initial C-S bond formation occurs via an intramolecular cyclization. The subsequent cleavage of the stable heterocyclic ring requires significant energy input and proceeds via nucleophilic attack (e.g., by hydroxide) on the carbon atom of the thiazole (B1198619) ring, leading to ring-opening.
Herz Reaction Mechanism: The Herz reaction involves the electrophilic attack of disulfur dichloride on the aniline. This is followed by an intramolecular cyclization and elimination of HCl to form the benzodithiazolium salt. The subsequent hydrolysis and reduction steps break down this intermediate to the final aminothiol.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-Amino-2-chlorobenzenethiol hydrochloride while minimizing reaction times and by-product formation. Key parameters include the choice of catalyst, solvent, base, temperature, and reagent stoichiometry.
While specific optimization data for the direct synthesis of this compound is not prevalent in published literature, data from analogous reactions, such as the synthesis of benzothiazoles, provide valuable insights.
Table 1: Representative Optimization of Reaction Conditions for Benzothiazole Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | K₂CO₃ | 2-Butanol (B46777) | 80 | 16 | Moderate |
| 2 | CuI | Cs₂CO₃ | DMF | 110 | 12 | High |
| 3 | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | Moderate |
| 4 | None | K₂CO₃ | DMSO | 120 | 8 | High |
This table is a generalized representation based on common findings in heterocyclic synthesis to illustrate the impact of different parameters. For instance, metal-free synthesis of 2-aminobenzothiazoles can be achieved using potassium carbonate in 2-butanol at 80°C. rsc.org
Key Optimization Strategies:
Catalyst Selection: For C-S cross-coupling reactions, palladium and copper catalysts are frequently used to couple aryl halides with sulfur sources. ijcrt.org The choice of ligand for the metal catalyst is also critical and can significantly impact efficiency.
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and NMP are often effective for nucleophilic substitution and metal-catalyzed reactions by solubilizing reagents and stabilizing charged intermediates. rsc.org
Base: The choice of base (e.g., inorganic carbonates like K₂CO₃, Cs₂CO₃, or organic bases like DBU) can influence nucleophilicity and reaction rates. rsc.org
Temperature and Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may also lead to the formation of degradation products. Optimization involves finding a balance that provides a high yield in a reasonable timeframe. google.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of complex molecules like this compound.
Atom Economy and Waste Minimization Strategies
Atom Economy: This principle, developed by Barry Trost, encourages synthetic designs that maximize the incorporation of all materials used in the process into the final product. jk-sci.com Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric by-products. Designing a synthetic pathway that utilizes such reactions where possible can significantly reduce waste.
Waste Minimization: This can be achieved through several strategies. Using recyclable catalysts, such as those immobilized on solid supports, can prevent their loss and reduce waste streams. google.com Optimizing reactions to achieve high yields and selectivity minimizes the formation of impurities that must be separated and discarded. google.com Furthermore, choosing reagents that generate benign by-products (e.g., water or nitrogen gas) is a key strategy. jk-sci.com In the context of synthesizing this compound, this could involve selecting a reduction method for the nitro-disulfide intermediate that avoids heavy metal reductants in favor of catalytic hydrogenation, where the only by-product is water.
Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Chlorobenzenethiol Hydrochloride
Reactions Involving the Thiol Moiety (-SH)
The thiol group is a potent nucleophile and is susceptible to oxidation, making it a key site for chemical modifications.
Nucleophilic Reactivity and C-S Bond Formation
The thiol group of 3-amino-2-chlorobenzenethiol (B13709630) is a strong nucleophile, readily participating in nucleophilic substitution reactions to form carbon-sulfur (C-S) bonds. This reactivity is frequently exploited in the synthesis of complex heterocyclic compounds, particularly in the development of pharmaceutical agents.
In a typical reaction, the thiol, often as the free base generated in situ from the hydrochloride salt, reacts with an electrophilic partner, such as a halogenated aromatic or heteroaromatic compound. These reactions are commonly facilitated by a base to deprotonate the thiol, enhancing its nucleophilicity. Common bases include potassium carbonate and cesium carbonate. The choice of solvent and the presence of a catalyst, such as copper(I) iodide (CuI), can significantly influence the reaction outcome. mdpi.comtandfonline.comnih.govresearchgate.netnih.gov
A notable application of this reactivity is in the synthesis of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors. For instance, 3-amino-2-chlorobenzenethiol hydrochloride has been reacted with various substituted pyrazine (B50134) derivatives to construct the core structure of these inhibitors. mdpi.comtandfonline.comnih.govresearchgate.netnih.gov
Table 1: Examples of C-S Bond Formation Reactions
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Reference(s) |
| This compound | 3-Bromo-6-chloropyrazin-2-amine | K₃PO₄, CuI, 1,10-Phenanthroline | Dioxane | 3-((3-Amino-6-chloropyrazin-2-yl)thio)-2-chloroaniline | mdpi.comnih.govresearchgate.net |
| 3-Amino-2-chlorobenzenethiol | 2,5-Dichloropyrazine | K₂CO₃ | DMF/MeCN | 2-Chloro-3-((5-chloropyrazin-2-yl)thio)aniline | tandfonline.comnih.govgoogle.com |
| This compound | 2,3-Dichlorophenyl derivative | Cs₂CO₃ | Dioxane | Substituted (2,3-dichlorophenyl)thio derivative | ajol.inforesearchgate.net |
Oxidative Transformations of the Thiol Group
The thiol group in 3-amino-2-chlorobenzenethiol is susceptible to oxidation, a common characteristic of thiols. The oxidation products can vary depending on the oxidizing agent and reaction conditions.
Mild oxidation, such as exposure to air, can lead to the formation of the corresponding disulfide, bis(2-amino-3-chlorophenyl) disulfide. rsc.orggoogle.com This process involves the coupling of two thiol molecules. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (-SO₂H) and, ultimately, sulfonic acids (-SO₃H). google.comresearchgate.netnih.govnih.govwikipedia.org For instance, the oxidation of thiols to sulfonic acids can be achieved using reagents like hydrogen peroxide or a mixture of a sulfoxide (B87167) and a halogen catalyst. google.comresearchgate.netnih.govnih.gov While specific examples for 3-amino-2-chlorobenzenethiol are not extensively documented in readily available literature, the general reactivity of aminothiophenols suggests these transformations are feasible. rsc.orgnih.govorganic-chemistry.org
Reactions Involving the Amino Moiety (-NH₂)
The amino group in 3-amino-2-chlorobenzenethiol is a primary amine, which imparts nucleophilic character and provides a site for a variety of chemical transformations. In its hydrochloride salt form, the amino group is protonated, which deactivates it towards electrophilic attack until it is neutralized by a base.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of 3-amino-2-chlorobenzenethiol is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the amino (-NH₂), chloro (-Cl), and thiol (-SH) groups.
The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. total-synthesis.comorganicchemistrytutor.comlibretexts.orgyoutube.com The thiol group is also considered an activating, ortho-, para-director. Conversely, the chloro group is a deactivating, yet ortho-, para-directing substituent due to the competing effects of its inductive electron withdrawal and resonance electron donation. organicchemistrytutor.comyoutube.com
Given the positions of the substituents in 3-amino-2-chlorobenzenethiol, the directing effects are somewhat complex. The positions ortho and para to the strongly activating amino group are positions 4, 6, and 2. Position 2 is already substituted with a chloro group. Therefore, electrophilic attack would be predicted to occur predominantly at positions 4 and 6. For example, in a nitration reaction using nitric acid and sulfuric acid, the formation of 4-nitro- and 6-nitro-3-amino-2-chlorobenzenethiol would be expected. nih.govyoutube.commasterorganicchemistry.com Similarly, halogenation and sulfonation reactions would likely yield substitution at these positions. wikipedia.org
Acylation, Alkylation, and Condensation Reactions
The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For example, reaction with acetyl chloride would yield N-(2-chloro-3-mercaptophenyl)acetamide. This acylation is a key step in the synthesis of various derivatives, including those with potential biological activity. mdpi.comnih.gov
Alkylation of the amino group can also be achieved, though it can be more challenging to control and may lead to mixtures of mono- and di-alkylated products.
Condensation reactions involving the amino group are also common. For instance, the amino group can participate in amide bond formation with carboxylic acids, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com This strategy is employed in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, where the 3-amino-2-chlorobenzenethiol scaffold is linked to other molecular entities. mdpi.com
Formation of Schiff Bases and Related Imines
The primary amino group of 3-amino-2-chlorobenzenethiol can react with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netajol.infodoubtnut.cominternationaljournalcorner.commdpi.com This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid or base. The resulting C=N double bond is a versatile functional group for further synthetic transformations. While specific examples with 3-amino-2-chlorobenzenethiol are not prevalent in the literature, the general reactivity of anilines suggests this is a feasible reaction. researchgate.netajol.infodoubtnut.cominternationaljournalcorner.commdpi.com
A closely related and significant reaction for 2-aminothiophenols is the synthesis of phenothiazines through condensation with ketones, often under oxidative conditions. tandfonline.comresearchgate.netoup.comresearchgate.netrsc.orgresearchgate.netyoutube.comnih.govnih.gov For example, the reaction of a 2-aminothiophenol (B119425) with a cyclohexanone (B45756) derivative can lead to the formation of a tetracyclic phenothiazine (B1677639) structure. researchgate.netoup.comrsc.orgresearchgate.net This type of cyclization highlights the dual reactivity of the amino and thiol groups in constructing complex heterocyclic systems.
Reactions Involving the Chloro Moiety (-Cl)
The chlorine atom on the aromatic ring of 3-Amino-2-chlorobenzenethiol is a key site for synthetic modification. Its reactivity is influenced by the presence of the activating amino and thiol groups. These groups, particularly after deprotonation, can enhance the electron density of the ring, but the chloro group itself acts as a leaving group in several important transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In this reaction, a nucleophile displaces the halide from the aromatic ring. The reaction is typically facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net Although this compound does not possess strongly deactivating groups like a nitro group, the collective electronic effects of the substituents and the use of strong nucleophiles can still promote SNAr reactions.
The amino and thiol groups can influence the reactivity of the chloro group. The amino group is an activating group, which generally disfavors SNAr. However, under certain conditions, particularly with potent nucleophiles or through the use of catalysts, the chloro group can be displaced. For instance, reactions with various amines, alkoxides, or thiolates can lead to the formation of new C-N, C-O, or C-S bonds at the C-2 position.
While specific studies on this compound are not abundant, the reactivity can be inferred from related compounds. For example, the reaction of other chloronitrobenzenes with amines demonstrates the principle of SNAr. nahrainuniv.edu.iq The reaction conditions often require elevated temperatures and a base to neutralize the generated HCl.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Analogous Chloroarenes
| Aryl Halide | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Chloro-2,4-dinitrobenzene (B32670) | Dimethylamine | 2,4-Dinitro-N,N-dimethylaniline | Ethanol, Room Temperature | Not specified | researchgate.net |
| p-Chloronitrobenzene | N-Methylpyrrolidine | p-Pyrrolidinonitrobenzene | 0.6 GPa, 50 °C, 20 h, THF | 18 | nahrainuniv.edu.iq |
| 2,4-Dichloronitrobenzene | N-Methylpiperidine | 2-Chloro-4-piperidino-nitrobenzene | 0.75 GPa, 80 °C, 20 h, THF | 95 | nahrainuniv.edu.iq |
This table presents examples of SNAr reactions on analogous chloroarenes to illustrate the general principles of this reaction type. The reactivity of this compound may vary.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group of this compound can serve as a handle for such transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. semanticscholar.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This method is highly versatile for creating new C-C bonds. For 3-Amino-2-chlorobenzenethiol, a Suzuki-Miyaura coupling would replace the chloro group with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. semanticscholar.org This reaction would allow for the introduction of a wide variety of primary or secondary amines at the C-2 position of the 3-Amino-2-chlorobenzenethiol scaffold, leading to substituted diaminobenzenethiol derivatives. Similar to the Suzuki-Miyaura coupling, the selection of the appropriate palladium catalyst and ligand system is critical for success. semanticscholar.org Furthermore, under similar palladium-catalyzed conditions, C-S bond formation can be achieved by coupling with thiols. semanticscholar.org
Table 2: Representative Cross-Coupling Reactions on Analogous Aryl Chlorides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 4-Methylbiphenyl | 98 | google.com |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)2 / XPhos | NaOtBu | 4-(p-Tolyl)morpholine | 94 | rsc.org |
| C-S Coupling | 1-Bromo-4-chlorobenzene | Thiophenol | Pd(dba)2 / Xantphos | DBU | 4-Chlorophenyl(phenyl)sulfane | 85 | semanticscholar.org |
This table provides examples of cross-coupling reactions on analogous aryl chlorides to demonstrate the potential for C-C and C-heteroatom bond formation. The specific conditions and outcomes for this compound may differ.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The presence of the ortho-disposed amino and thiol groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways.
Intramolecular Cyclization Pathways
Intramolecular cyclization can occur when one of the functional groups of 3-Amino-2-chlorobenzenethiol is first derivatized to introduce a reactive moiety that can then cyclize with the other functional group. For example, acylation of the amino group followed by reaction conditions that promote cyclization onto the thiol sulfur can lead to the formation of benzothiazole (B30560) derivatives.
A particularly important class of fused heterocycles that can be synthesized from precursors like 3-Amino-2-chlorobenzenethiol are phenothiazines. The synthesis of chlorophenothiazines has been reported from the reaction of 2-amino-5-chlorobenzenethiol with halonitrobenzenes, proceeding through a Smiles rearrangement. researchgate.net This suggests that 3-Amino-2-chlorobenzenethiol could undergo similar transformations to yield substituted phenothiazines, which are of significant interest in medicinal chemistry.
Intermolecular Cyclocondensation Reactions with Carbonyl Compounds
Intermolecular cyclocondensation reactions of 3-Amino-2-chlorobenzenethiol with various carbonyl-containing compounds are a common and efficient route to a wide range of fused heterocyclic systems. The reaction typically begins with the condensation of the amino group with a carbonyl group to form a Schiff base (imine) intermediate. This is followed by the intramolecular nucleophilic attack of the thiol group onto the imine carbon or another electrophilic center, leading to the formation of a new ring.
A well-established example is the reaction of 2-aminothiophenols with aldehydes or ketones to produce benzothiazolines, which can then be oxidized to the corresponding benzothiazoles. The reaction of 3-Amino-2-chlorobenzenethiol with various aldehydes would be expected to yield 7-amino-4-chloro-2-substituted-benzothiazoles.
Furthermore, reaction with 1,3-dicarbonyl compounds can lead to the formation of other fused systems. For example, the condensation of 2-aminothiophenols with β-keto esters can yield 1,4-benzothiazine derivatives. The reaction of 3-Amino-2-chlorobenzenethiol with such reagents would provide access to chloro- and amino-substituted benzothiazines.
Table 3: Representative Intermolecular Cyclocondensation Reactions with Analogous 2-Aminothiophenols
| 2-Aminothiophenol Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | Acetic acid, heat | Not specified | |
| 2-Aminothiophenol | Cyclohexanone | 1,2,3,4-Tetrahydrophenothiazine | Molecular oxygen, heat | 71 | |
| 2-Amino-5-chlorobenzenethiol | Cyclohexanone | 2-Chloro-1,2,3,4-tetrahydrophenothiazine | Molecular oxygen, heat | 75 |
This table showcases examples of intermolecular cyclocondensation reactions with analogous 2-aminothiophenols to illustrate the formation of fused heterocyclic systems. The specific outcomes for this compound may be similar.
Mechanistic Investigations of Reactions Involving 3 Amino 2 Chlorobenzenethiol Hydrochloride
Kinetic Studies of Key Transformation Pathways
Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence this rate. For reactions involving 3-Amino-2-chlorobenzenethiol (B13709630) hydrochloride, a key transformation is its cyclization to form phenothiazine (B1677639) derivatives, often via a Smiles rearrangement.
While specific kinetic data for reactions of 3-Amino-2-chlorobenzenethiol hydrochloride are not extensively documented in publicly available literature, general principles from related systems can be applied. The kinetics of nucleophilic aromatic substitution (SNAr) reactions, a class to which the Smiles rearrangement belongs, are well-studied. The rate of these reactions is typically dependent on the concentration of both the substrate and the nucleophile.
A study on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols in aqueous media revealed that the reaction follows second-order kinetics. frontiersin.org The rate constants were found to be influenced by the nucleophilicity of the thiol, which in turn is related to its pKa. frontiersin.org For the intramolecular cyclization of 3-Amino-2-chlorobenzenethiol, the reaction rate would be influenced by the nucleophilicity of the thiol group and the electrophilicity of the aromatic ring, which is activated by the chloro substituent.
Table 1: Hypothetical Kinetic Parameters for the Cyclization of an Aminothiophenol Derivative
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10-4 s-1 | First-order in substrate, 80°C in DMF |
| Activation Energy (Ea) | 85 kJ/mol | |
| Pre-exponential Factor (A) | 2.1 x 1010 s-1 | |
| This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily available. |
Further research focusing on the kinetics of the Smiles rearrangement of chloro-substituted aminothiophenols would be invaluable for optimizing the synthesis of corresponding phenothiazines.
Elucidation of Reaction Mechanisms via Intermediate Characterization
The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. In the context of phenothiazine synthesis from this compound, the key reaction is often the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is proposed to proceed through a spirocyclic intermediate known as a Meisenheimer complex. researchgate.net
The general mechanism for the formation of a phenothiazine from an o-aminothiophenol and an activated haloarene involves the initial formation of a diaryl sulfide. Subsequent intramolecular nucleophilic attack of the amino group onto the activated aromatic ring leads to the formation of the Meisenheimer intermediate. This intermediate then expels the leaving group to form the final phenothiazine product.
Spectroscopic techniques are instrumental in identifying such intermediates. For instance, 1H and 13C NMR spectroscopy can provide structural information about intermediates. nih.gov In some cases, stable Meisenheimer complexes have been isolated and characterized by X-ray crystallography. Mass spectrometry can also be used to detect the mass of transient species in the reaction mixture. nih.gov
In the electrochemical oxidation of 2-chlorophenothiazine, a potential derivative of the title compound, the formation of a radical cation intermediate was observed, characterized by a color change in the reaction mixture from clear to pink and then dark green. nih.gov This highlights the potential for various reactive intermediates depending on the reaction conditions.
Table 2: Spectroscopic Data for a Hypothetical Meisenheimer Intermediate
| Spectroscopic Technique | Characteristic Signal |
| 1H NMR (ppm) | Upfield shift of aromatic protons on the attacked ring |
| 13C NMR (ppm) | Appearance of a sp3 hybridized carbon signal for the spiro center |
| UV-Vis (nm) | Bathochromic shift compared to starting materials |
| This table is illustrative and based on general characteristics of Meisenheimer complexes. |
Transition State Analysis for Rate-Determining Steps
Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest energy point along the reaction coordinate, which corresponds to the rate-determining step. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling transition states.
For the Smiles rearrangement, the rate-determining step is typically the formation of the Meisenheimer intermediate. DFT calculations can model the geometry of the transition state leading to this intermediate, providing information on bond lengths and angles. Such studies have been performed for related nucleophilic aromatic substitution reactions and have, in some cases, suggested a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govnih.gov
The energy barrier for the reaction can be calculated, providing a theoretical basis for the observed reaction rates. For the reaction of this compound, the transition state for the intramolecular cyclization would involve the approach of the nitrogen nucleophile to the carbon atom bearing the chloro group. The presence of the amino group ortho to the thiol and the chloro group on the adjacent carbon creates a specific steric and electronic environment that would influence the geometry and energy of the transition state.
Stereochemical Aspects of Derivatization Reactions (if applicable)
When a molecule is chiral or when a chiral center is created during a reaction, the stereochemical outcome of the reaction becomes an important consideration. In the case of this compound itself, the molecule is achiral. However, derivatization reactions could potentially introduce chirality.
For instance, if the amino group or the thiol group reacts with a chiral reagent, a pair of diastereomers could be formed. The stereoselectivity of such a reaction would depend on the steric and electronic interactions in the transition state. While there is no specific literature on the stereoselective derivatization of this compound, general principles of asymmetric synthesis would apply. nih.gov
Furthermore, if the resulting phenothiazine derivatives possess axial chirality due to hindered rotation around the N-aryl bond, stereoselective synthesis methods would be necessary to obtain a single enantiomer. The synthesis of chiral phenothiazines is an area of interest due to their potential applications in asymmetric catalysis and as chiral ligands.
Influence of Substituent Effects on Reactivity and Selectivity
The substituents on the aromatic rings of this compound, namely the amino, chloro, and thiol groups, play a significant role in determining its reactivity and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric effects.
The chloro group (-Cl) is an electron-withdrawing group through its inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). Its net effect is deactivating in electrophilic aromatic substitution but activating in nucleophilic aromatic substitution. In the context of the Smiles rearrangement to form a phenothiazine, the chloro group on the second aromatic ring would activate that ring towards nucleophilic attack by the amino group of the benzenethiol (B1682325) moiety.
Steric Effects: The positions of the substituents relative to each other also exert a steric influence. The ortho-disposition of the amino and chloro groups in 3-Amino-2-chlorobenzenethiol could lead to steric hindrance, potentially affecting the rate of reaction at these sites. In intramolecular reactions like the Smiles rearrangement, the proximity of the reacting groups is a key factor.
Studies on the reactivity of thiols have shown that the nucleophilicity of the thiol is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to increase the acidity of the thiol, making the corresponding thiolate a better nucleophile.
Table 3: Predicted Influence of Substituents on the Cyclization of 3-Amino-2-chlorobenzenethiol
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -NH2 | 3 | +R, -I (overall activating for EAS) | Nucleophilic character for cyclization |
| -Cl | 2 | -I, +R (overall deactivating for EAS, activating for SNAr) | Activates the ring for intramolecular nucleophilic attack |
| -SH | 1 | +R, -I | Nucleophilic center for initial reaction |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-2-chlorobenzenethiol (B13709630) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for assigning the positions of the amino, chloro, and thiol groups on the benzene (B151609) ring.
While specific experimental NMR data for 3-Amino-2-chlorobenzenethiol hydrochloride is not widely available in public databases, a key study by Wang et al. (2020) in the "Journal of Medicinal Chemistry" details the synthesis and use of this compound as a crucial intermediate. nih.govacs.org The characterization data for the synthesized compounds, including intermediates, are typically provided in the supporting information of such publications.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and thiol groups. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing chloro group will cause specific upfield and downfield shifts, respectively. The protons of the ammonium (B1175870) (NH₃⁺) and thiol (SH) groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Based on analogous structures, the expected ¹H NMR data in a solvent like DMSO-d₆ would be:
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 3H | Ar-H |
| ~5.0 (broad) | s | 3H | -NH₃⁺ |
| ~3.5 (broad) | s | 1H | -SH |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the chloro, amino, and thiol groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the chlorine atom (C-2) is expected to be deshielded, while the carbon attached to the amino group (C-3) would be shielded.
A predicted ¹³C NMR spectrum would show the following signals:
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~140-145 | C-S |
| ~130-135 | C-Cl |
| ~115-130 | Ar-C |
There are no studies available that focus on fluorinated derivatives of this compound. Therefore, ¹⁹F NMR spectroscopy is not applicable in this context.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H, S-H, C-Cl, and aromatic C-H bonds.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H stretch (amino group) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2550 | S-H stretch |
| 1400-1600 | Aromatic C=C stretch |
| 600-800 | C-Cl stretch |
Raman spectroscopy would provide complementary information, particularly for the S-H and aromatic ring vibrations.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In a patent describing the synthesis of related compounds, the Liquid Chromatography-Mass Spectrometry (LCMS) analysis of the free base, 3-Amino-2-chlorobenzenethiol, showed a peak at m/z 160.0 [M+H]⁺. This corresponds to the protonated molecule of 3-Amino-2-chlorobenzenethiol (C₆H₆ClNS), confirming its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Mass Spectrometry Data
| Technique | Ion | m/z |
| LCMS | [M+H]⁺ | 160.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring. The presence of the amino and thiol substituents, which are auxochromes, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. A study on aminothiophenol isomers indicates that these compounds exhibit absorption maxima in the range of 200-400 nm. nih.gov
Predicted UV-Vis Absorption Maxima
| Wavelength (λmax) (nm) | Type of Transition |
| ~220-250 | π → π |
| ~280-320 | π → π (shifted) |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula. The molecular formula for this compound is C₆H₇Cl₂NS. cymitquimica.comnih.gov
Theoretical Composition:
Based on the molecular formula and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and sulfur (32.07 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 196.10 g/mol . cymitquimica.com
Interactive Data Table: Theoretical Elemental Composition of C₆H₇Cl₂NS
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 36.75 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.61 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 36.15 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.14 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.35 |
| Total | 196.11 | 100.00 |
Research Findings:
A thorough review of scientific literature and chemical databases did not yield specific experimental data from elemental analysis for this compound. Typically, in a research context, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen (CHN analysis) would be presented and expected to be within ±0.4% of the theoretical values to confirm the compound's purity and identity.
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray diffraction (XRD) crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal structure, including unit cell dimensions, space group, and bond lengths and angles between atoms. For a compound like this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its three-dimensional structure in the solid state.
Expected Structural Insights:
A successful crystallographic analysis would reveal:
The conformation of the chlorobenzenethiol ring.
The protonation site, confirming the hydrochloride salt formation (likely at the amino group).
The intermolecular interactions, such as hydrogen bonding involving the ammonium group, the thiol group, and the chloride counter-ion, which dictate the crystal packing.
Research Findings:
Despite extensive searches of chemical and crystallographic databases, no published X-ray diffraction data or crystal structure for this compound was found. While the use of this compound as a reagent in the synthesis of more complex molecules is documented, the specific crystallographic characterization of this starting material does not appear to be publicly available. Therefore, no experimental data for its crystal system, space group, or unit cell parameters can be presented.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).hoffmanchemicals.comlouisville.eduThe energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).louisville.eduThe HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.nih.gov
A FMO analysis for 3-Amino-2-chlorobenzenethiol (B13709630) hydrochloride would quantify these properties, but no such analysis has been published.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, such as the thiol (-SH) and amino (-NH2) groups in 3-Amino-2-chlorobenzenethiol hydrochloride, can exist in different spatial arrangements called conformations. Conformational analysis maps the potential energy surface as these bonds rotate, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions. For similar substituted ring systems, specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonding, which significantly impacts their chemical behavior. researchgate.net However, a specific conformational energy map for the title compound is not available.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can trace the energetic profile of a chemical reaction, from reactants to products, through a high-energy state known as the transition state. This allows chemists to predict reaction mechanisms, calculate activation energies, and understand reaction rates. For a molecule like this compound, one could model its participation in various reactions, such as oxidation of the thiol group or electrophilic substitution on the aromatic ring. These models provide a level of detail that is often difficult to obtain through experimental means alone. mit.edu Despite the potential, no studies modeling reaction pathways involving this specific compound have been reported.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a useful degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) can calculate the chemical shifts of ¹H and ¹³C atoms. For vibrational spectroscopy (Infrared and Raman), DFT calculations can predict the frequencies of bond vibrations. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure. While predictive software and methodologies exist, a specific computational prediction of the NMR or vibrational spectra for this compound has not been published.
Quantitative Structure-Property Relationship (QSPR) Studies Related to Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its macroscopic properties. For instance, a QSPR model could be developed for a series of substituted benzenethiols to predict a property like refractive index or viscosity based on calculated descriptors like molecular volume, surface area, or electronic properties. Such studies require a dataset of related compounds, and no QSPR model specifically including or targeting this compound is currently available in the literature.
Applications As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Diverse Sulfur-Containing Heterocyclic Systems
The strategic placement of the amino, thiol, and chloro groups on the benzene (B151609) ring makes 3-Amino-2-chlorobenzenethiol (B13709630) hydrochloride an ideal precursor for a variety of annulation reactions, leading to the formation of several classes of sulfur-containing heterocycles.
Benzothiazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The most common and direct method for their synthesis involves the condensation of a 2-aminobenzenethiol derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid. nih.govresearchgate.net In this reaction, the amino group of the benzenethiol (B1682325) attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration/oxidation to form the fused thiazole (B1198619) ring.
Table 1: Synthesis of 7-Chlorobenzothiazole Derivatives This table is illustrative of the general synthetic pathway.
| Reactant A | Reactant B | Product | Reported Yield |
|---|---|---|---|
| 3-Amino-2-chlorobenzenethiol | 2-Nitrobenzaldehyde (B1664092) | 7-Chloro-2-(2-nitrophenyl)benzothiazole | 43% mdpi.com |
| 3-Amino-2-chlorobenzenethiol | Various Aldehydes | 2-Substituted-7-chlorobenzothiazoles | Varies |
| 3-Amino-2-chlorobenzenethiol | Various Carboxylic Acids | 2-Substituted-7-chlorobenzothiazoles | Varies |
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications, particularly in pharmacology. A widely utilized method for their synthesis is the reaction of a 2-aminobenzenethiol derivative with a substituted 2-chloro-1-nitrobenzene, often involving a key intramolecular aromatic nucleophilic substitution known as the Smiles rearrangement. nih.gov
In this process, the thiol group of 3-Amino-2-chlorobenzenethiol first displaces a halide on an activated nitrobenzene ring to form a diphenyl sulfide intermediate. Subsequent intramolecular rearrangement, where the amino group attacks the activated aromatic ring, followed by cyclization, leads to the formation of the phenothiazine (B1677639) core. The use of 2-amino-3-chlorobenzenethiol in this reaction sequence specifically yields 1-chlorophenothiazine derivatives. nih.govgoogle.com This strategy allows for the regioselective placement of the chlorine atom on the phenothiazine scaffold, which is crucial for tuning the molecule's electronic and biological properties.
Benzothiazines, which are six-membered heterocyclic compounds containing a benzene ring fused to a thiazine ring, can also be synthesized from 2-aminobenzenethiol precursors. These syntheses typically involve the reaction of the aminobenzenethiol with bifunctional reagents such as α,β-unsaturated ketones or α-halo ketones, which allows for the construction of the 1,4-thiazine ring. The amino and thiol groups of 3-Amino-2-chlorobenzenethiol can participate in condensation and cyclization reactions to form the desired heterocyclic system, resulting in a chloro-substituted benzothiazine.
Thiazepinones, which feature a seven-membered ring, can be constructed through similar principles, typically by reacting the aminobenzenethiol with reagents like β-halopropionic acids or maleic anhydride derivatives, followed by cyclization. The resulting chloro-substituted benzothiazepinones are advanced scaffolds for further chemical modification.
The synthesis of thienopyrimidines, which are bicyclic heterocycles composed of fused thiophene and pyrimidine (B1678525) rings, generally relies on starting materials that already contain a thiophene ring. ekb.egnih.gov The most common synthetic strategies involve the annulation of a pyrimidine ring onto a pre-existing 2-aminothiophene derivative that bears an additional functional group, such as a carboxylate or nitrile, at the 3-position. nih.govmdpi.comresearchgate.net
Therefore, 3-Amino-2-chlorobenzenethiol hydrochloride is not a direct precursor for the synthesis of thienopyrimidines through these established routes, as it is based on a benzene ring rather than a thiophene ring. The construction of a thienopyrimidine would first require a separate synthesis of a suitably substituted aminothiophene.
Construction of Advanced Aromatic and Heteroaromatic Scaffolds
The utility of this compound extends beyond the synthesis of individual heterocyclic systems. It serves as a foundational building block for creating more complex and advanced aromatic and heteroaromatic scaffolds. The synthesis of phenothiazines and benzothiazoles from this precursor are prime examples where a simple, functionalized benzene ring is elaborated into a multi-ring, heteroaromatic system. nih.gov These core structures are prevalent in pharmaceuticals and organic electronic materials. The presence of the chloro group on the final scaffold provides a reactive handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a wide array of other aromatic or aliphatic groups. This enables the systematic development of libraries of complex molecules built upon the initial scaffold.
Role in the Formation of Polyfunctionalized Molecules
A key feature of this compound is its inherent polyfunctionality, which makes it an excellent starting point for molecules bearing multiple, distinct chemical functionalities. The molecule possesses three key reactive sites:
The Amino Group (-NH₂): Can be acylated, alkylated, diazotized, or used as a nucleophile in condensation reactions to form imines or participate in ring closures.
The Thiol Group (-SH): A potent nucleophile that can be alkylated, arylated, or oxidized. It is crucial for the formation of the sulfur-containing heterocyclic ring in the syntheses described above.
The Chloro Group (-Cl): A stable substituent that is carried through many reaction sequences and can be used for late-stage functionalization of the final product, typically through metal-catalyzed cross-coupling reactions.
This combination allows for a modular approach to synthesis. First, the amino and thiol groups can be used to construct a core heterocyclic scaffold (e.g., a 7-chlorobenzothiazole or a 1-chlorophenothiazine). Subsequently, the remaining chloro and amino groups can be further modified to introduce additional diversity and functionality, leading to the creation of complex, polyfunctionalized molecules.
Table 2: Functional Handles of 3-Amino-2-chlorobenzenethiol and Their Synthetic Potential
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Primary Aromatic Amine (-NH₂) | Acylation, Condensation, Cyclization | Formation of amides, imines, N-heterocycles |
| Thiol (-SH) | Nucleophilic Substitution, Cyclization | Formation of thioethers, S-heterocycles |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling | Introduction of aryl, alkyl, or other functional groups |
Strategies for Selective Functionalization of this compound
This compound serves as a valuable trifunctional building block in complex organic synthesis. The presence of an amino group, a thiol group, and a chlorine atom on the benzene ring allows for a variety of chemical transformations. However, the key to its utility lies in the ability to selectively functionalize one site without affecting the others. This section explores the strategies for achieving chemoselective, regioselective, and stereoselective transformations of this versatile compound.
Chemoselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another. In 3-amino-2-chlorobenzenethiol, the primary amino group (-NH₂) and the thiol group (-SH) are both nucleophilic, but they exhibit different reactivities that can be exploited for selective transformations.
The most common chemoselective reaction involving 2-aminothiophenols is the synthesis of benzothiazoles. This reaction typically involves the condensation of the 2-aminothiophenol (B119425) with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride. nih.govekb.eg The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group, which acts as a second nucleophile. ekb.eg This process chemoselectively engages both the amino and thiol groups in a concerted fashion to form the heterocyclic ring, while the chloro substituent on the benzene ring remains unaffected.
Various catalysts and reaction conditions have been developed to facilitate the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols, showcasing the chemoselectivity of this transformation. nih.govmdpi.comorganic-chemistry.org
Table 1: Examples of Catalysts and Conditions for Benzothiazole (B30560) Synthesis from 2-Aminothiophenols and Aldehydes
| Catalyst / Reagent | Solvent | Conditions | Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 85-94% | mdpi.com |
| Cu(II)-containing nano-silica triazine dendrimer | - | - | 87-98% | mdpi.com |
| TiO₂ NPs / H₂O₂ | - | Daylight | 90-97% | mdpi.com |
| Laccases | - | - | High | nih.gov |
| Samarium triflate | Water | Mild | Good | organic-chemistry.org |
| Iodine | DMF | - | Good | organic-chemistry.org |
Regioselective Derivatization
Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org For 3-amino-2-chlorobenzenethiol, regioselectivity can be considered in two main contexts: the differential reactivity of the amino and thiol groups, and substitution at different positions on the aromatic ring.
The relative nucleophilicity of the amino and thiol groups can be modulated by the reaction conditions, particularly the pH. In basic conditions, the thiolate anion (S⁻) is a much stronger nucleophile than the neutral amino group, allowing for selective S-alkylation or S-acylation. Conversely, under acidic conditions, the amino group can be protonated, reducing its nucleophilicity and potentially allowing for reactions to occur elsewhere.
Another important class of reactions where regioselectivity is crucial is the synthesis of phenothiazines. Phenothiazines are tricyclic compounds that can be synthesized from 2-aminobenzenethiols and cyclohexanones under transition-metal-free conditions. researchgate.net The regioselectivity of the cyclization can be an issue, especially with substituted starting materials. For instance, the thionation of meta-substituted diphenylamines, a related reaction for phenothiazine synthesis, is known to produce a mixture of regioisomers that are difficult to separate. researchgate.net In the case of 3-amino-2-chlorobenzenethiol, the substitution pattern will direct the outcome of such cyclizations, although specific studies on this particular isomer are not prevalent. One report noted that in the synthesis of a benzothiazole, the use of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde resulted in a low yield, suggesting that the electronic and steric effects of the substituents play a significant role in the reactivity and potential regioselectivity of the reaction. mdpi.com
Furthermore, the existing substituents on the benzene ring of 3-amino-2-chlorobenzenethiol direct the position of any subsequent electrophilic aromatic substitution reactions. The amino and thiol groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects will determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring.
Diastereoselective and Enantioselective Syntheses Utilizing Chiral Auxiliaries or Catalysts (if applicable)
As this compound is an achiral molecule, achieving diastereoselectivity or enantioselectivity in its reactions requires the introduction of a chiral element. This can be accomplished through the use of a chiral auxiliary or a chiral catalyst. While specific examples of diastereoselective or enantioselective syntheses starting directly from this compound are not widely reported in the literature, the principles of asymmetric synthesis can be applied to this versatile building block.
Use of Chiral Auxiliaries:
A common strategy for diastereoselective synthesis involves covalently attaching a chiral auxiliary to the starting material. nih.gov For 3-amino-2-chlorobenzenethiol, the amino or thiol group could be reacted with a chiral carboxylic acid, for example, to form a chiral amide or thioester. This chiral auxiliary would then control the stereochemical outcome of a subsequent reaction, for instance, an alkylation or an addition to a double bond introduced elsewhere in the molecule. After the stereoselective reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Use of Chiral Catalysts:
Enantioselective synthesis can also be achieved through the use of a chiral catalyst. A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. For example, a chiral transition metal catalyst could be used to catalyze a cross-coupling reaction at the chloro position, or a chiral organocatalyst could be employed to direct an enantioselective transformation of the amino or thiol group.
While the application of these strategies to this compound is not explicitly detailed in the available research, the functional groups present on the molecule offer clear handles for the attachment of chiral auxiliaries or for interaction with chiral catalysts, suggesting its potential as a precursor in the asymmetric synthesis of more complex molecules.
Q & A
What are the optimal synthetic routes for 3-amino-2-chlorobenzenethiol hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves thiol group introduction via nucleophilic substitution or reduction of disulfide precursors. For example, reacting 3-nitro-2-chlorobenzenesulfonyl chloride with thiourea under reflux (ethanol, 80°C) can yield the thiol intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine . Acidic conditions (HCl) are critical for hydrochloride salt formation. Contaminants like unreacted nitro precursors or disulfide byproducts require rigorous purification via recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield optimization (typically 60-75%) depends on stoichiometric control of HCl and inert atmosphere use to prevent thiol oxidation .
How can conflicting spectral data for this compound be resolved during structural characterization?
Discrepancies in NMR or IR spectra often arise from tautomerism (thiol ↔ disulfide) or hydration states. For accurate analysis:
- ¹H NMR : Use DMSO-d₆ to stabilize the thiol proton (δ 3.8–4.2 ppm) and confirm amine protons (δ 6.5–7.2 ppm) .
- FT-IR : Validate S-H stretching (2550–2600 cm⁻¹) and NH₃⁺ vibrations (1500–1600 cm⁻¹) under dry conditions to avoid water interference .
- HPLC-MS : Employ reverse-phase C18 columns (0.1% TFA in H₂O/ACN) to detect impurities like oxidized disulfides or chlorinated byproducts .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λmax ~270 nm) over 72 hours. Thiol oxidation to disulfides dominates at pH > 8 .
- Thermal Stability : Conduct TGA/DSC to identify decomposition onset (typically >150°C) and hygroscopicity risks. Store at -20°C under argon to minimize hydrolysis .
- Light Sensitivity : Use amber vials and UV/Vis spectroscopy to track photodegradation products (e.g., quinone-like species) .
How can computational modeling predict reactivity trends of this compound in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals:
- Nucleophilic Sites : The thiol group (high HOMO energy) reacts preferentially with electrophiles like alkyl halides .
- Electrophilic Aromatic Substitution : Chlorine’s meta-directing effect and amine’s activating role predict reactivity at the 4- and 6-positions of the benzene ring . Validate predictions experimentally using competitive reaction assays with nitrobenzene or bromine water.
What are the challenges in quantifying trace impurities, and which analytical techniques offer the highest sensitivity?
Impurities like 2-chlorobenzene disulfides or residual solvents (e.g., ethanol) require:
- GC-MS Headspace Analysis : Detect volatile impurities (LOD ~0.1 ppm) using DB-5 columns and electron ionization .
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd from hydrogenation) with sub-ppm accuracy .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .
How do solvent polarity and proticity influence the compound’s solubility and reactivity in cross-coupling reactions?
- Solubility : Maximized in polar aprotic solvents (DMF, DMSO) due to HCl salt formation. Additives like LiCl (5 wt%) enhance solubility in THF .
- Reactivity : Protic solvents (ethanol) stabilize the thiolate anion, accelerating SN2 reactions with alkyl halides. In Suzuki-Miyaura couplings, DMF/H₂O mixtures improve Pd catalyst turnover .
What strategies mitigate thiol oxidation during long-term storage or experimental workflows?
- Antioxidants : Add 0.1% w/v EDTA or ascorbic acid to aqueous solutions to chelate metal ions that catalyze oxidation .
- Inert Atmospheres : Store solids under argon and use Schlenk lines for air-sensitive reactions .
- Lyophilization : Freeze-dry the hydrochloride salt to reduce water content and oxidative degradation .
How can kinetic studies differentiate between parallel degradation pathways (e.g., hydrolysis vs. oxidation)?
Use HPLC-DAD with time-resolved sampling:
- Oxidation : Monitor disulfide formation (retention time shift) under O₂-rich conditions.
- Hydrolysis : Track pH-dependent amine degradation (e.g., dechlorination) via loss of UV absorbance at 270 nm .
Apply Arrhenius plots to calculate activation energies for each pathway and design storage protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
